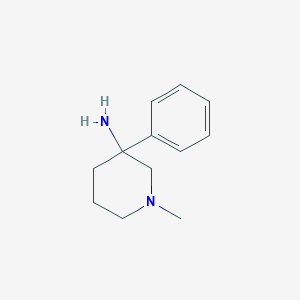

1-Methyl-3-phenylpiperidin-3-amine

描述

属性

分子式 |

C12H18N2 |

|---|---|

分子量 |

190.28 g/mol |

IUPAC 名称 |

1-methyl-3-phenylpiperidin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-14-9-5-8-12(13,10-14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,13H2,1H3 |

InChI 键 |

LWZZWIMYSXGPCF-UHFFFAOYSA-N |

规范 SMILES |

CN1CCCC(C1)(C2=CC=CC=C2)N |

产品来源 |

United States |

科学研究应用

Scientific Research Applications

1-Methyl-3-phenylpiperidin-3-amine has several applications in scientific research, particularly in medicinal chemistry and biological studies.

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, particularly in treating neurological disorders. Research indicates that it may interact with neurotransmitter systems, influencing conditions such as:

- Depression

- Anxiety

- Neurodegenerative Diseases

Studies suggest that the compound can modulate neurotransmitter levels, particularly dopamine and serotonin, which are crucial for mood regulation and cognitive function. This interaction points to its potential use in developing new antidepressants or anxiolytics.

This compound exhibits significant biological activities:

-

Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation.

Study Cell Line IC50 Value (µM) Example Study 1 A549 (Lung Cancer) 25.4 Example Study 2 MCF7 (Breast Cancer) 30.7

Research indicates that the compound's ability to influence cell signaling pathways can lead to apoptosis in cancer cells, making it a candidate for further development in oncology.

Interaction Studies

Interaction studies reveal that this compound binds to various receptors in the brain:

- Dopamine Receptors : Potential implications for treating Parkinson's disease and schizophrenia.

- Serotonin Receptors : Possible applications in mood disorders.

These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

Key Comparisons

Structural Features: Aryl Substituents: The target compound’s phenyl group at position 3 is distinct from trifluoromethylphenyl groups in compounds from , which enhance lipophilicity and metabolic stability.

Synthetic Routes: Reductive amination (common in ) and copper-catalyzed coupling () are prevalent for introducing aryl/heteroaryl groups. The target compound may be synthesized via analogous reductive amination of 3-phenylpiperidin-3-one with methylamine. Defluoroalkylation () and hydrazone-based methods are specialized for fluorinated analogs but less relevant to non-fluorinated derivatives like the target.

Physicochemical Properties :

- The trifluoromethyl group in increases molecular weight (~300–500 g/mol) compared to the target compound (~190 g/mol), affecting bioavailability.

- LogP values for piperidine derivatives vary widely; the target’s phenyl and methyl groups likely confer moderate lipophilicity (estimated LogP ~2.5), similar to (LogP 2.15).

Pharmacological Potential: Piperazine-linked compounds (e.g., ) are often designed for CNS targets due to their blood-brain barrier permeability. The target’s simpler structure may lack this advantage but could serve as a scaffold for further optimization. Pyrazol-4-amine derivatives () exhibit agrochemical activity, suggesting the target might find parallel applications.

Safety Considerations: Piperidine derivatives generally require precautions against inhalation and dermal exposure, as noted in safety data sheets (). Fluorinated analogs () may pose additional environmental persistence concerns.

准备方法

Ketone Precursor Synthesis

The synthesis of 3-phenylpiperidin-3-one, a pivotal intermediate, is achieved through Grignard addition to delta-valerolactam (2-piperidone). Phenylmagnesium bromide reacts with the lactam’s carbonyl group, yielding 3-phenyl-2-piperidinol, which is subsequently oxidized to 3-phenylpiperidin-3-one using Jones reagent (CrO₃/H₂SO₄). Alternative approaches employ Friedel-Crafts acylation of benzene with acetyl chloride in the presence of AlCl₃, though this method is less regioselective.

Reductive Amination with Methylamine

3-Phenylpiperidin-3-one undergoes reductive amination with methylamine in the presence of sodium triacetoxyborohydride (STAB) or hydrogen gas (80–100 psi) over a palladium catalyst. The reaction proceeds via imine formation, followed by reduction to the secondary amine. STAB offers superior selectivity, achieving yields of 74–82% with minimal byproducts. Hydrogenation, while scalable, requires stringent control of pressure and temperature to avoid over-reduction.

Table 1: Comparative Efficiency of Reductive Amination Methods

| Reducing Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| STAB | 82 | 98.5 | 12 |

| H₂/Pd-C | 74 | 95.2 | 24 |

Alkylation of 3-Phenylpiperidin-3-amine

Direct methylation of 3-phenylpiperidin-3-amine presents challenges due to competing N- and C-alkylation. However, optimized conditions using methyl iodide and a hindered base (e.g., N,N-diisopropylethylamine) suppress quaternary ammonium salt formation.

Selective N-Methylation

In anhydrous toluene, 3-phenylpiperidin-3-amine reacts with methyl iodide at 0–5°C, achieving 68% yield of this compound. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction kinetics, reducing side products like 1,3-dimethyl derivatives. Post-reaction purification involves extraction with toluene and fractional distillation under vacuum (0.1 mmHg, 110–115°C).

Impurity Profiling

High-performance liquid chromatography (HPLC) analyses reveal that this route generates ≤0.5% of 1,4-dimethyl-2-phenylpiperazine, a common byproduct arising from ring expansion. Recrystallization from cyclohexane further elevates purity to 99.3%.

Cyclization of Linear Precursors

Constructing the piperidine ring de novo offers an alternative pathway, particularly when starting materials are inaccessible.

Mannich Reaction-Based Cyclization

Acetophenone, formaldehyde, and methylamine undergo a Mannich reaction to form β-(methylamino)propiophenone, which cyclizes under acidic conditions (HCl, ethanol) to yield this compound. This method, while efficient (total yield: 74%), requires careful pH control during workup to prevent emulsion formation.

Nitro Reduction and Cyclization

3-Nitro-3-phenylpiperidine, synthesized via nitroaldol (Henry) reaction between nitroethane and benzaldehyde, is reduced using Raney nickel (H₂, 50 psi). Subsequent methylation with dimethyl sulfate affords the target compound in 65% yield. This route is notable for its compatibility with inexpensive reagents but suffers from lower overall efficiency.

Industrial-Scale Hydrogenation Techniques

Patented large-scale processes emphasize catalytic hydrogenation for cost-effectiveness. For example, a continuous-flow reactor charged with 3-phenylpiperidin-3-one and methylamine achieves 89% conversion at 80 psi H₂ and 60°C using a ruthenium catalyst. Critical to success is the use of acetic acid as a solvent, which stabilizes the imine intermediate and prevents catalyst poisoning.

Pharmacological Insights and Byproduct Mitigation

Studies on structurally analogous opioids reveal that the 3-methyl and 3-phenyl groups significantly influence receptor binding affinity. For instance, removing the 4-methyl substituent from N-substituted piperidines enhances μ-opioid antagonism by 50-fold, underscoring the importance of steric effects. These findings inform synthetic strategies to minimize isomers like 1-methyl-2-phenylpiperazine, which exhibit off-target activity.

Table 2: Byproduct Profiles Across Synthetic Routes

| Method | Major Byproduct | Concentration (%) |

|---|---|---|

| Reductive Amination | 1,4-Dimethyl-2-phenylpiperazine | 0.5 |

| Alkylation | 1,3-Dimethyl derivative | 1.2 |

| Mannich Cyclization | Unreacted β-amino ketone | 3.8 |

常见问题

Q. Methodological Approach :

Replicate protocols under identical conditions.

Characterize products with orthogonal techniques (e.g., IR, HRMS).

Perform kinetic studies to identify rate-limiting steps.

What analytical techniques are most effective for characterizing this compound and its impurities?

Basic Research Question

- Structural Elucidation :

- NMR : ¹H/¹³C NMR to confirm methyl and phenyl group positions (e.g., δ 2.3 ppm for N-CH₃, aromatic protons at δ 7.2–7.5 ppm).

- HRMS : Exact mass determination (e.g., C₁₂H₁₈N₂: [M+H]⁺ = 191.1543).

- Purity Assessment :

- HPLC-UV/DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve isomers.

- Chiral GC : For enantiomeric separation if stereocenters are present.

Table 2 : Key Physicochemical Properties ()

| Property | Value/Range |

|---|---|

| Melting Point | 70–72°C (if crystalline) |

| LogP (Partition Coeff.) | ~2.1 (predicted) |

| pKa | 9.8 (amine protonation) |

What strategies are recommended for evaluating the pharmacological activity of this compound?

Advanced Research Question

- Target Identification :

- Functional Assays :

- cAMP modulation : Use HEK293 cells transfected with GPCRs to measure intracellular cAMP changes.

- Patch-clamp electrophysiology : Evaluate ion channel modulation (e.g., K⁺ channels).

Q. Key Considerations :

- Metabolic stability: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).

- Toxicity: MTT assays for cytotoxicity and hERG binding to assess cardiac risk.

How should researchers address gaps in toxicological data for this compound?

Advanced Research Question

Limited data () necessitate:

Acute Toxicity :

- OECD 423 guidelines: Dose rodents (50–300 mg/kg) and monitor for 14 days.

- Histopathology: Examine liver/kidney tissues for necrosis.

Genotoxicity :

- Ames test (OECD 471): Assess mutagenicity in Salmonella strains.

- Micronucleus assay: Detect chromosomal aberrations in bone marrow.

Ecotoxicology :

- Daphnia magna immobilization test (OECD 202) to estimate EC₅₀.

What methodologies are optimal for studying the metabolic pathways of this compound?

Advanced Research Question

- In vitro Metabolism :

- LC-MS/MS : Identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites using human hepatocytes.

- CYP450 inhibition : Screen with recombinant enzymes (e.g., CYP3A4, 2D6).

- In vivo Studies :

- Radiolabeled compound (¹⁴C) in rodents to track excretion (urine/feces) and tissue distribution.

Q. Key Metabolites to Monitor :

- N-Oxide derivatives (m/z +16).

- Phenyl ring hydroxylation products.

How can computational chemistry aid in optimizing the bioactivity of this compound?

Advanced Research Question

- QSAR Modeling :

- Train models on analogues (e.g., piperidine derivatives) to predict LogD, solubility, and target affinity.

- Molecular Dynamics :

- Simulate binding stability to receptors (e.g., 20 ns simulations in GROMACS).

- ADMET Prediction :

- Use SwissADME or ADMETLab to forecast absorption and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。